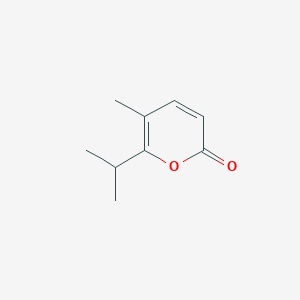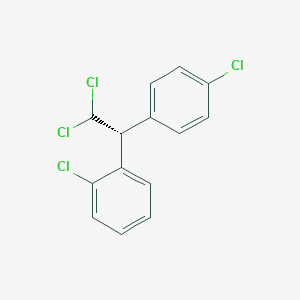
Mitotane, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitotane, also known as (R)-1,1-dichloro-2-(o-chlorophenyl) ethane, is a synthetic compound that has been used as an adrenocorticolytic agent in the treatment of adrenal cortex cancer. It was first synthesized in the 1950s and has since been used as a chemotherapeutic agent for the treatment of various cancers. Mitotane is a potent inhibitor of steroidogenesis, which makes it an effective treatment for adrenal cortex cancer.
Wirkmechanismus
Mitotane works by inhibiting the production of cortisol and other steroid hormones in the adrenal cortex. It does this by inhibiting the conversion of cholesterol to pregnenolone, which is a precursor to cortisol. This results in a decrease in the production of cortisol and other steroid hormones, which can help to reduce the size of tumors in the adrenal cortex.
Biochemical and Physiological Effects:
Mitotane has been shown to have a number of biochemical and physiological effects on the body. It can cause a decrease in the production of cortisol and other steroid hormones, which can lead to a decrease in blood pressure and an increase in potassium levels. Mitotane can also cause liver damage and has been associated with an increased risk of developing hepatotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using mitotane in lab experiments is that it is a potent inhibitor of steroidogenesis, which makes it an effective tool for studying the role of steroid hormones in various physiological processes. However, one limitation of using mitotane in lab experiments is that it can be toxic to cells and can cause cell death at high concentrations.
Zukünftige Richtungen
There are several future directions for research on mitotane. One area of research is the development of new and more effective chemotherapeutic agents for the treatment of adrenal cortex cancer and other types of cancer. Another area of research is the development of new methods for delivering mitotane to tumors, such as targeted drug delivery systems. Additionally, future research may focus on identifying new targets for mitotane and other steroidogenesis inhibitors, which could lead to the development of new treatments for a variety of diseases and conditions.
Synthesemethoden
Mitotane is synthesized by the reaction of o-chlorobenzhydryl chloride with sodium dichloroacetate in the presence of sodium ethoxide. The reaction yields (R)-1,1-dichloro-2-(o-chlorophenyl) ethane, which is then purified and used as the active ingredient in the drug.
Wissenschaftliche Forschungsanwendungen
Mitotane has been extensively studied for its use in the treatment of adrenal cortex cancer. It has been shown to be effective in reducing the size of tumors and improving the overall survival rate of patients. Mitotane has also been studied for its potential use in the treatment of other types of cancer, such as breast cancer and pancreatic cancer.
Eigenschaften
CAS-Nummer |
164203-73-0 |
|---|---|
Produktname |
Mitotane, (R)- |
Molekularformel |
C14H10Cl4 |
Molekulargewicht |
320 g/mol |
IUPAC-Name |
1-chloro-2-[(1R)-2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/t13-/m1/s1 |
InChI-Schlüssel |
JWBOIMRXGHLCPP-CYBMUJFWSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@@H](C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |
SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |
Andere CAS-Nummern |
164203-73-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



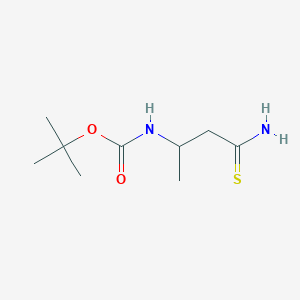
![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)
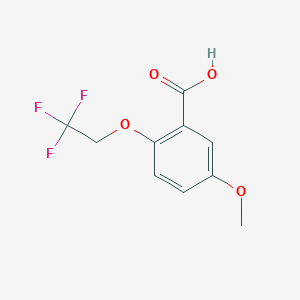
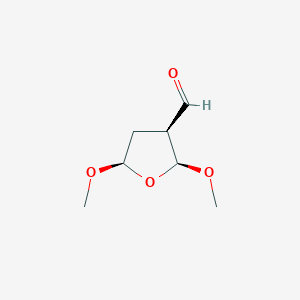
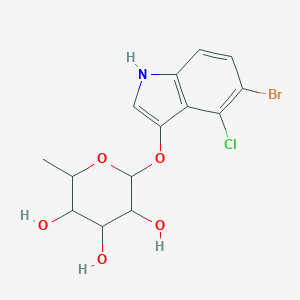
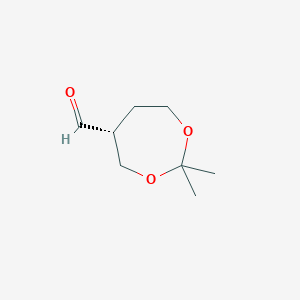
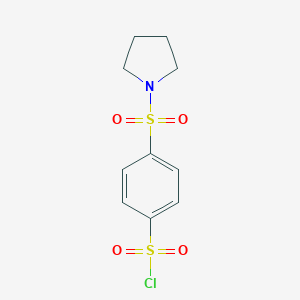
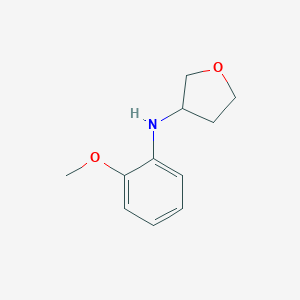
![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)
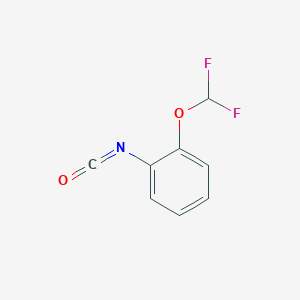
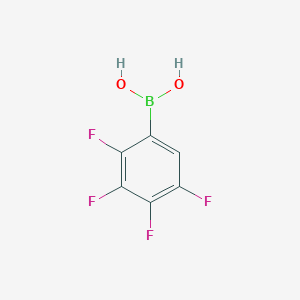
![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)
![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)
